molecular formula C6H3ClFNO2 B1460980 5-Chloro-2-fluoronicotinic Acid CAS No. 884494-57-9

5-Chloro-2-fluoronicotinic Acid

Cat. No. B1460980
CAS RN: 884494-57-9
M. Wt: 175.54 g/mol
InChI Key: TYSZXBYTBZUZQB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoronicotinic Acid is an organic molecule with the molecular formula C6H3ClFNO2 . It belongs to the nicotinic acid family of organic compounds, which are characterized by having a pyridine ring with a carboxylic acid functional group.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid functional group . The molecular weight is 175.54 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 175.54 g/mol, a computed XLogP3-AA of 1.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

5-Chloro-2-fluoronicotinic Acid and its derivatives are crucial in the synthesis of pharmaceutical intermediates. For instance, a practical synthesis route to a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was developed via a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process. This process underscores the role of this compound derivatives in facilitating complex organic syntheses (Wang et al., 2006).

Heterocyclic Compound Synthesis

The compound also serves as a versatile building block for synthesizing diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones. Its utility in heterocyclic oriented synthesis (HOS) demonstrates its significance in creating various nitrogenous cycles, vital for drug discovery and development (Křupková et al., 2013).

Material Science and Coordination Chemistry

In material science, this compound acts as a foundational component for the generation of topologically diverse metal-organic frameworks (MOFs) and coordination compounds. These materials have applications ranging from catalysis to gas storage and separation. The synthesis of such compounds highlights the acid's role in advancing materials research and the development of new functional materials (Cui et al., 2015).

Environmental and Biotechnological Applications

Notably, a strain of Rhodococcus erythropolis ZJB-09149 was found capable of transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, suggesting biotechnological applications in environmental remediation and the sustainable production of valuable chemical intermediates (Jin et al., 2011).

Safety and Hazards

5-Chloro-2-fluoronicotinic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZXBYTBZUZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654167
Record name 5-Chloro-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884494-57-9
Record name 5-Chloro-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-57-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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